molecular formula C20H17ClO3 B12214810 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B12214810
M. Wt: 340.8 g/mol
InChI Key: XIIJANYUIGVUAC-ODLFYWEKSA-N
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Description

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the condensation of 2-chlorobenzaldehyde with 6-hydroxybenzo[b]furan-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[b]furan derivatives.

Scientific Research Applications

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
  • 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Uniqueness

2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one , also known by its CAS number 623121-73-3 , belongs to a class of benzofuran derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure

The molecular formula of the compound is C20H17ClO3C_{20}H_{17}ClO_3, with a molecular weight of approximately 344.8 g/mol . The structure features a benzofuran core substituted with a chlorophenyl group and an allyloxy moiety, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with chlorinated aromatic aldehydes. The synthetic pathway may include:

  • Formation of the Benzofuran Core : Using established methods for creating benzofuran structures.
  • Substitution Reactions : Introducing the chlorophenyl and allyloxy groups through nucleophilic substitution or electrophilic aromatic substitution.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications in the benzofuran structure can enhance antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated that certain derivatives, including those similar to this compound, significantly inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values reported for related compounds range from 5 µM to 25 µM depending on structural variations .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells, possibly through the activation of caspases.
  • Inhibition of Cell Cycle Progression : Certain derivatives have been shown to arrest cell cycle phases, particularly at G1/S or G2/M checkpoints.

Antimicrobial Activity

Benzofuran derivatives also demonstrate antimicrobial properties. For example:

  • In vitro Testing : Compounds similar to this compound have exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 10 µg/mL .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives:

  • Cytokine Inhibition : Some compounds have been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages, suggesting a role in modulating inflammatory responses .

Case Studies

  • Study on Anticancer Activity :
    • A study published in Nature reported that a related compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating promising anticancer activity .
  • Anti-inflammatory Research :
    • In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, a derivative showed a reduction in nitric oxide production and downregulation of iNOS expression at concentrations as low as 1 µg/mL , demonstrating its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H17ClO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11-

InChI Key

XIIJANYUIGVUAC-ODLFYWEKSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2)C

Origin of Product

United States

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